Sucralose

Übersicht

Beschreibung

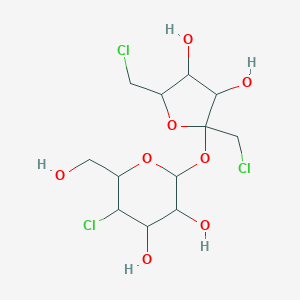

Sucralose, with the chemical formula C12H19Cl3O8, is a high-intensity sweetener. It was jointly developed by the British company Tate & Lyle and the University of London, with a patent application filed in 1976 . Unlike other artificial sweeteners, this compound is unique because it is derived from sucrose (table sugar). Its original brand name, Splenda, reflects its remarkable sweetness—approximately 320 to 1000 times sweeter than sucrose.

Vorbereitungsmethoden

a. Synthetic Routes

Sucralose is synthesized from sucrose through a multistep process The key steps involve chlorination and selective dechlorination

Dechlorination: The chlorinated sucrose is then selectively dechlorinated to form this compound by removing specific chlorine atoms.

b. Industrial Production

The industrial production of this compound involves large-scale manufacturing processes. These include:

Chlorination: Sucrose is chlorinated using chlorine and acetic anhydride.

Dechlorination: The chlorinated product is treated with methanol and sodium methoxide to remove chlorine atoms.

Purification: The resulting this compound is purified to remove impurities.

Analyse Chemischer Reaktionen

Key Synthetic Steps:

This process avoids charring and minimizes byproducts through acetyl group migration strategies .

Thermal Degradation

This compound decomposes at elevated temperatures, forming hazardous chlorinated compounds:

Thermal Decomposition Parameters (DSC/TGA):

| Parameter | Value |

|---|---|

| Onset Temp (T<sub>onset</sub>) | 124.5°C |

| Peak Temp (T<sub>peak</sub>) | 125.5°C |

| Mass Loss | 17–20% |

Products Identified via HRMS :

- Chlorinated furans (m/z 162)

- Polychlorinated aromatic hydrocarbons (PCAHs) (m/z 418)

- Hydrogen chloride (HCl) and CO₂ (FTIR-confirmed) .

Notably, PCAHs form even at boiling-water temperatures (98°C), posing risks in hot beverages .

Hydrolysis and Stability

This compound undergoes hydrolysis under acidic or enzymatic conditions:

Hydrolysis Products:

| Condition | Products |

|---|---|

| Acidic (pH < 3) | 4-Chloro-4-deoxy-galactose (4-CG), 1,6-Dichloro-1,6-dideoxyfructose (1,6-DCF) |

| Enzymatic (gut microbiota) | This compound-6-acetate (genotoxic metabolite) |

Stability Data :

- Aqueous solutions : Stable at pH 3–7 (25°C)

- High-temperature processing : Degrades in baked goods >200°C .

A. Glycemic Impact

- Human studies : Obese individuals showed 14% higher peak glucose (P < 0.01) and 20% higher insulin AUC after this compound ingestion .

- Mechanism : Altered GLP-1 secretion and intestinal CYP450 inhibition .

B. Genotoxicity

- This compound-6-acetate : Induces DNA strand breaks (clastogenic) at 0.15 µg/day, exceeding EU safety thresholds .

- In vitro models : Increased expression of MT1G (metallothionein) linked to oxidative stress .

C. Immunomodulation

- Mouse studies : 22% reduction in CD8⁺ T-cell proliferation at 0.1% dietary this compound .

- Human Jurkat cells : Impaired PLCγ1 phosphorylation disrupts TCR signaling .

A. Chloropropanol Formation

Heating this compound with glycerol produces chloropropanols (e.g., 3-MCPD), a class 2B carcinogen:Detected in baked goods and caramelized products .

B. Wastewater Persistence

- Removal efficiency : 42.92% in aerobic sludge; negligible volatilization (<5%) .

- Byproducts : Chlorinated disaccharides resist microbial degradation, accumulating in aquatic systems .

Table 1: Key Analytical Signatures of this compound

Wissenschaftliche Forschungsanwendungen

Food and Beverage Industry

Sucralose is predominantly used as a sweetener in a wide range of food products, including:

- Beverages : Soft drinks, flavored waters, and energy drinks.

- Baked Goods : Cakes, cookies, and pastries.

- Dairy Products : Yogurts and ice creams.

- Condiments : Ketchup and salad dressings.

The ability of this compound to maintain sweetness during cooking and baking makes it a preferred choice for manufacturers aiming to reduce caloric content without sacrificing taste.

Metabolic Research

Recent studies have examined the effects of this compound on metabolic health, particularly its influence on insulin secretion and glucose metabolism:

- Insulin Response : Research indicates that this compound can enhance insulin secretion in response to glucose. For instance, studies using isolated mouse pancreatic islets demonstrated that this compound activates sweet taste receptors (TAS1R2/TAS1R3), leading to increased insulin release when glucose is present .

- Glycemic Control : Some investigations have suggested that regular consumption of this compound may modulate glycemic responses. A study found that this compound intake was associated with elevated glucose absorption in rodent models .

Impact on Gut Microbiota

Emerging evidence suggests that artificial sweeteners like this compound may alter gut microbiota composition. A study highlighted that consuming this compound could lead to significant changes in microbial communities within the duodenum, potentially impacting overall metabolic health . This area remains under investigation as researchers seek to understand the long-term implications of such alterations.

Immunomodulatory Effects

Recent findings have indicated that high doses of this compound may exert immunomodulatory effects by influencing T cell function:

- T Cell Proliferation : In vitro studies showed that this compound could limit T cell proliferation and differentiation, potentially affecting immune responses in models of autoimmunity and cancer .

- Therapeutic Potential : These effects raise intriguing possibilities for using this compound in therapeutic contexts where modulation of immune responses is beneficial.

Safety Profile and Regulatory Status

This compound has been extensively studied for safety and is generally recognized as safe (GRAS) by regulatory bodies such as the FDA and EFSA. It has been deemed safe for consumption across various demographics, including pregnant women and children . The acceptable daily intake (ADI) established by these organizations provides guidelines for safe consumption levels.

Case Studies

Wirkmechanismus

Sucralose is not metabolized by the body and is excreted unchanged. It interacts with taste receptors on the tongue, providing sweetness without contributing calories. Its safety has been extensively evaluated, and it is considered safe for consumption within recommended limits .

Vergleich Mit ähnlichen Verbindungen

Sucralose stands out due to its origin from sucrose and its high sweetness. Other similar compounds include aspartame, saccharin, and steviol glycosides.

Biologische Aktivität

Sucralose is a non-caloric artificial sweetener that is approximately 600 times sweeter than sucrose. It is widely used in food and beverage products as a sugar substitute. Despite its popularity, there has been increasing scrutiny regarding its biological effects, particularly concerning metabolic health, immune function, and gut microbiota. This article aims to provide a detailed examination of the biological activity of this compound, highlighting recent research findings and their implications for health.

Immunomodulatory Effects

Recent studies have demonstrated that high doses of this compound can negatively impact immune function. Research conducted on mice showed that this compound intake limited T cell proliferation and differentiation, which are critical for an effective immune response. Specifically, this compound exposure resulted in decreased CD8+ T cell responses in models of cancer and bacterial infections. The mechanism identified involves alterations in T cell membrane order and impaired T cell receptor signaling, leading to reduced intracellular calcium mobilization and delayed phosphorylation of important signaling proteins like PLCγ1 .

Metabolic Effects

This compound has been found to influence various metabolic pathways:

- Insulin Response : this compound activates sweet taste receptors in pancreatic β-cells, leading to increased secretion of insulin and incretin hormones such as GLP-1 and GIP. This response may be contingent on direct carbohydrate exposure to the intestinal mucosa .

- Adipogenesis : In vitro studies indicated that this compound exposure elevated reactive oxygen species (ROS) levels in adipose-derived mesenchymal stem cells, suggesting a potential increase in adipogenesis .

- Gut Microbiota : this compound consumption has been associated with dysbiosis—an imbalance in gut microbiota—which may lead to adverse metabolic outcomes. Changes in the composition of gut bacteria can affect liver function and overall metabolism, potentially contributing to conditions like metabolic syndrome .

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is not fully absorbed in the gastrointestinal tract; approximately 85% is excreted unchanged in urine. However, the small fraction that is absorbed can influence metabolic processes:

- Absorption : this compound is rapidly absorbed after ingestion but does not significantly bind to blood proteins, which limits its impact on metabolic pathways .

- Distribution : It distributes throughout the body but primarily affects tissues involved in metabolism and digestion.

- Metabolism : Unlike other sweeteners, this compound undergoes minimal metabolism; thus, its effects are largely attributed to its interaction with taste receptors rather than direct metabolic conversion .

Case Studies and Research Findings

- Case Study on Immune Function :

- Impact on Gut Microbiota :

- Metabolic Syndrome Implications :

Summary Table of Biological Effects

Eigenschaften

IUPAC Name |

2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQAVOSOZGMPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sucralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56038-13-2 | |

| Record name | Sucralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Sucralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.